molecular formula C19H19BrN4OS B5367509 N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide

N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide

Cat. No.: B5367509
M. Wt: 431.4 g/mol
InChI Key: NOHLUNUURKTYTB-XKZIYDEJSA-N
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Description

N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzimidazole moiety, a bromophenyl group, and a sulfanylacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-ethylbenzimidazole with 2-bromoacetyl chloride to form an intermediate, which is then reacted with 4-bromoaniline under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Thiol or amine derivatives

Scientific Research Applications

N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. The bromophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The sulfanylacetamide linkage plays a crucial role in stabilizing the compound’s structure and facilitating its interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide is unique due to its combination of a benzimidazole moiety and a sulfanylacetamide linkage, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific research applications .

Properties

IUPAC Name

N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4OS/c1-3-24-17-7-5-4-6-16(17)21-19(24)26-12-18(25)23-22-13(2)14-8-10-15(20)11-9-14/h4-11H,3,12H2,1-2H3,(H,23,25)/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHLUNUURKTYTB-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=C(C)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C(/C)\C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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